This technical guide details the structure, synthesis, and applications of 2-Methoxy-5-methyl-α-methylbenzylamine (chemically 1-(2-methoxy-5-methylphenyl)ethanamine). Executive Summary 2-Methoxy-5-methyl-α-methylbenzylam...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structure, synthesis, and applications of 2-Methoxy-5-methyl-α-methylbenzylamine (chemically 1-(2-methoxy-5-methylphenyl)ethanamine).
Executive Summary
2-Methoxy-5-methyl-α-methylbenzylamine is a specialized chiral amine building block used primarily in the resolution of racemic acids and as a pharmacophore in medicinal chemistry. Structurally, it belongs to the class of 1-phenylethanamines (α-methylbenzylamines), distinguished by a specific substitution pattern (2-methoxy, 5-methyl) on the aromatic ring.
This molecule serves two critical functions in modern research:
Chiral Auxiliary: The steric bulk of the ortho-methoxy group and the electronic donation of the meta-methyl group enhance its capability as a resolving agent for difficult-to-separate racemic mixtures.
Ligand Precursor: It acts as a scaffold for N-heterocyclic carbene (NHC) ligands and chiral Schiff bases used in asymmetric catalysis.
Chemical Identity & Properties
Property
Data
IUPAC Name
1-(2-Methoxy-5-methylphenyl)ethanamine
Common Name
2-Methoxy-5-methyl-α-methylbenzylamine
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Chiral Center
C-α (Carbon 1 of the ethyl chain)
Appearance
Colorless to pale yellow oil (free base)
Solubility
Soluble in EtOH, DCM, Et₂O; slightly soluble in water
pKa (Calc.)
~9.8 (Conjugate acid)
Structural Analysis
The molecule features a chiral amine attached directly to the benzylic carbon.
Electronic Effect: The 2-methoxy group acts as a σ-acceptor but π-donor, increasing electron density at the benzylic position, which stabilizes the corresponding imine intermediates during synthesis.
Steric Effect: The ortho-methoxy substituent restricts rotation around the phenyl-benzylic bond, creating a rigid "chiral pocket" essential for enantioselective recognition.
Synthesis Protocol
The most robust synthetic route utilizes 2-Hydroxy-5-methylacetophenone as the starting material. This approach avoids the use of unstable diazonium intermediates.
Pathway Overview
O-Methylation: Protection of the phenol to form the acetophenone.
Reductive Amination: Conversion of the ketone to the amine.[1]
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis from commercially available acetophenone precursors.
Detailed Methodology
Step 1: O-Methylation
Objective: Convert the phenol group to a methoxy group to prevent side reactions.
Dissolve 2-Hydroxy-5-methylacetophenone (1.0 eq) in anhydrous acetone.
Objective: Convert the ketone to the primary amine.
Dissolve 2-Methoxy-5-methylacetophenone (from Step 1) in Methanol.
Add Ammonium Acetate (10 eq) to generate the imine in situ.
Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: HCN generation possible; use a fume hood.
Stir at room temperature for 24 hours.
Workup: Quench with 1N HCl (to decompose borate complex), then basify with NaOH to pH >12. Extract with Dichloromethane (DCM).
Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH₄OH).
Applications in Research
Chiral Resolution Agent
Like unsubstituted α-methylbenzylamine, this derivative is used to resolve racemic carboxylic acids. The 2-methoxy group provides an additional hydrogen-bond acceptor site, often improving the crystallinity of the diastereomeric salts compared to the unsubstituted analog.
Mechanism:
Racemic Acid (±)-A + (S)-Amine → Salt [(R)-A • (S)-Amine] + Salt [(S)-A • (S)-Amine].[2]
The diastereomeric salts exhibit different solubilities in ethanol/water, allowing separation by fractional crystallization.
5-HT Receptor Ligand Design
In drug discovery, the 2-methoxy-5-methyl phenyl ring is a bioisostere for the 2,5-dimethoxy pattern found in psychedelic phenethylamines (e.g., 2C-D).
Pharmacophore: The α-methylbenzylamine core serves as a rigidified analog of the flexible phenethylamine chain.
Binding: The α-methyl group increases lipophilicity and metabolic stability against MAO (Monoamine Oxidase) enzymes.
DOT Diagram: Chiral Resolution Logic
Figure 2: Workflow for using the amine as a chiral resolving agent.
Safety & Handling (Self-Validating Protocol)
Hazard Class
Precaution
Validation Step
Corrosive (Amine)
Wear nitrile gloves and face shield.
Check pH of aqueous waste; amines are basic.
Acute Toxicity
Work in a fume hood.
Monitor for "fishy" amine odor (indicates leak).
Flammability
Keep away from ignition sources.
Flash point is likely <100°C (estimate).
Storage: Store under nitrogen or argon at 2–8°C. Amines readily absorb CO₂ from the air to form carbamates; a white crust on the stopper indicates improper sealing.
References
PubChem. 2-Methoxy-5-methylaniline (Precursor Data). National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. alpha-Methylbenzylamine General Properties. Available at: [Link]
Organic Chemistry Portal. Reductive Amination Methodologies. Available at: [Link]
This guide outlines the technical specifications, synthesis, and applications of (1R)-1-(2-Methoxy-5-methylphenyl)ethanamine , a specialized chiral building block used in high-value pharmaceutical synthesis and chiral re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, synthesis, and applications of (1R)-1-(2-Methoxy-5-methylphenyl)ethanamine , a specialized chiral building block used in high-value pharmaceutical synthesis and chiral resolution.[1]
A Strategic Chiral Auxiliary and Pharmacophore Intermediate[1]
Executive Summary
(1R)-1-(2-Methoxy-5-methylphenyl)ethanamine (CAS: 1212344-16-5) is a high-purity chiral benzylic amine.[1] Structurally derived from
-methylbenzylamine, this compound features a specific 2-methoxy-5-methyl substitution pattern on the phenyl ring.[1] This electron-rich substitution alters the basicity and lipophilicity compared to the unsubstituted parent, making it a superior chiral resolving agent for specific acidic racemates and a critical pharmacophore in the synthesis of CNS-active agents and kinase inhibitors.
This guide details the enantioselective synthesis, rigorous characterization, and handling protocols required for pharmaceutical R&D.
Chemical Identity & Stereochemistry[1]
Property
Specification
IUPAC Name
(1R)-1-(2-Methoxy-5-methylphenyl)ethanamine
Common Name
(R)-2-Methoxy-5-methyl--methylbenzylamine
CAS Number
1212344-16-5 (R-isomer); 104338-22-9 (Racemate)
Molecular Formula
CHNO
Molecular Weight
165.23 g/mol
Chirality
(1R)-Configuration (Benzylic carbon)
Physical State
Colorless to pale yellow oil (free base); White solid (HCl salt)
Stereochemical Significance
The (1R)-configuration is critical.[1] In drug development, the spatial arrangement of the amino group dictates binding affinity to receptors (e.g., GPCRs) and the efficiency of diastereomeric salt formation during chiral resolution processes. The electron-donating methoxy group at the ortho position creates a steric and electronic environment distinct from standard phenylalkylamines, often enhancing enantiomeric discrimination.
Synthetic Pathways
To achieve high enantiomeric excess (ee > 99%), two primary routes are recommended: Biocatalytic Transamination (Green Route) and Classical Resolution (Scalable Chemical Route).
Route A: Biocatalytic Asymmetric Transamination
This method is preferred for high-value, kilogram-scale synthesis due to its 100% theoretical yield and elimination of heavy metals.[1]
Expected Result: The (1R) isomer typically elutes after the (1S) isomer on OD-H columns (verify with racemate standard). Target ee% > 98.5%.
NMR Spectroscopy (400 MHz, CDCl
)
7.15 (d, 1H): Aromatic proton (C6).
6.70-6.80 (m, 2H): Aromatic protons (C3, C4).
4.35 (q, 1H): Benzylic CH (Chiral center).
3.80 (s, 3H): Methoxy group (-OCH).
2.25 (s, 3H): Aryl-Methyl group (-CH).
1.35 (d, 3H): Methyl doublet of the ethyl chain.
Optical Rotation
: Positive (+) value (typically to in Methanol, c=1). Note: Exact value depends on concentration and solvent; establish an internal reference standard.
Applications in Drug Development
Chiral Resolving Agent
Due to the electron-rich nature of the 2-methoxy-5-methyl phenyl ring, this amine forms diastereomeric salts with distinct solubility profiles compared to unsubstituted phenethylamine.[1] It is particularly effective for resolving:
Chiral Phosphoric Acids: Used in asymmetric organocatalysis.[1]
API Intermediate (Pharmacophore)
The "2-methoxy-5-methyl" motif is a privileged scaffold in medicinal chemistry, often improving metabolic stability (blocking the para-position) and receptor selectivity.
Kinase Inhibitors: Used as a hinge-binding motif in novel tyrosine kinase inhibitors.[1]
GPCR Ligands: The amine serves as a precursor for antagonists targeting adrenergic or serotonergic receptors, where the (R)-configuration is often essential for binding pocket fit.
Handling & Stability
Storage: Store under nitrogen at 2-8°C. The free base absorbs CO
from the air to form carbamates; storage as the Hydrochloride (HCl) salt is recommended for long-term stability.[1]
Safety: Irritant.[1] Wear gloves and safety glasses.[1] Avoid inhalation of vapors.
References
Biocatalytic Synthesis of Chiral Amines
Title: "Amine Transaminases in the Synthesis of Chiral Amines: Processes and Applic
Source: MDPI, C
URL:[Link] (General reference for ATA methodology).
Resolution of Phenethylamines:
Title: "Optical Resolution of 1-Phenylethylamine Derivatives."
Source:Journal of Organic Chemistry.
Context: Describes the use of Tartaric acid and Mandelic acid for benzylic amine resolution.
Application in API Synthesis:
Title: "Synthesis of Rivastigmine and related phenethylamine intermediates."
Source:Organic Process Research & Development.
Context: Illustrates the utility of methoxy-substituted phenethylamines in CNS drug synthesis.
Application Notes and Protocols for the Synthesis of Chiral Ligands Using Substituted α-Methylbenzylamines
Introduction: The Central Role of α-Methylbenzylamine Derivatives in Modern Chemistry Substituted α-methylbenzylamines are a cornerstone in the fields of asymmetric synthesis and medicinal chemistry. Their inherent chira...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of α-Methylbenzylamine Derivatives in Modern Chemistry
Substituted α-methylbenzylamines are a cornerstone in the fields of asymmetric synthesis and medicinal chemistry. Their inherent chirality, coupled with the versatility to introduce a wide array of substituents on the aromatic ring, makes them invaluable starting materials for the construction of a diverse range of chiral ligands. These ligands are pivotal in orchestrating stereoselective transformations, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Furthermore, the structural motifs derived from these amines are frequently found in biologically active molecules, making their synthesis a key area of research in drug discovery.
This comprehensive guide provides an in-depth exploration of the primary synthetic methodologies for preparing ligands from substituted α-methylbenzylamines. We will delve into the mechanistic underpinnings of each reaction, offering detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic endeavors.
Core Synthetic Strategies: A Practical Overview
The synthesis of ligands from substituted α-methylbenzylamines can be broadly categorized into several key transformations. The choice of method depends on the desired ligand architecture and the nature of the available starting materials. The most prevalent and effective strategies include:
Schiff Base Formation: A straightforward and high-yielding condensation reaction to form imine-containing ligands, which are excellent chelators for various metals.
Reductive Amination: A versatile method to create secondary amines by reacting the primary amine with a ketone or aldehyde, followed by reduction of the intermediate imine.
Amide Coupling: The formation of robust amide bonds, a common linkage in many biologically active molecules and ligands, through the use of coupling reagents.
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl ligands.
I. Synthesis of Chiral Schiff Base Ligands
The condensation of a primary amine with an aldehyde or ketone to form a Schiff base (or imine) is a fundamental and widely used reaction in organic synthesis. When a chiral amine like a substituted α-methylbenzylamine is used, the resulting Schiff base is also chiral and can serve as a valuable ligand in asymmetric catalysis.
Mechanistic Insight
The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.
Dehydration: The carbinolamine then undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water and form the stable imine product. The equilibrium of this reaction is often driven to completion by the removal of water, for instance, by using a Dean-Stark apparatus or a dehydrating agent.
Experimental Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base Ligand
This protocol details the synthesis of a chiral Schiff base ligand from a substituted α-methylbenzylamine and a salicylaldehyde derivative.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted salicylaldehyde (1.0 eq) in absolute ethanol.
To this solution, add the substituted α-methylbenzylamine (1.0 eq) dropwise with stirring.
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the product under vacuum to obtain the pure Schiff base ligand.
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. When a chiral amine is reacted with a prochiral ketone, the reaction can proceed with high diastereoselectivity, providing a route to chiral secondary amines.
Mechanistic Insight
This reaction also proceeds in two distinct steps:
Imine/Enamine Formation: The chiral primary amine reacts with the ketone to form a chiral imine intermediate. In some cases, with secondary amines, an enamine is formed.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. The choice of reducing agent is crucial for achieving high diastereoselectivity. Bulky reducing agents often favor attack from the less hindered face of the imine, leading to the preferential formation of one diastereomer.
Experimental Protocol: Diastereoselective Reductive Amination of Acetophenone
This protocol describes the reaction of (R)-α-methylbenzylamine with acetophenone to yield a chiral secondary amine.
Materials:
(R)-(+)-α-Methylbenzylamine (1.0 eq)
Acetophenone (1.0 eq)
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)
Sodium borohydride (NaBH₄) (1.5 eq)
Anhydrous Ethanol
Dichloromethane (DCM)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.0 eq) and anhydrous ethanol.
Add (R)-(+)-α-methylbenzylamine (1.0 eq) to the solution.
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the mixture at room temperature. The formation of the imine is often rapid.
Stir the reaction mixture at room temperature for 1-2 hours.
Cool the reaction mixture to 0 °C in an ice bath.
Carefully add sodium borohydride (1.5 eq) portion-wise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Quench the reaction by the slow addition of water.
Filter the mixture through a pad of celite to remove the titanium salts.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-85%.
Diastereomeric Ratio: Typically >90:10, which can be determined by chiral HPLC or NMR analysis of the crude product.
III. Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Due to the acid-base reaction between a carboxylic acid and an amine, direct heating is often inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid.
Mechanistic Insight
Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or uronium salts like HATU facilitate amide bond formation through the following steps:
Activation of the Carboxylic Acid: The carboxylic acid reacts with the coupling reagent to form a highly reactive activated intermediate (e.g., an O-acylisourea with EDC or an active ester with HATU).[1][2]
Nucleophilic Attack by the Amine: The amine then attacks the activated carboxylic acid derivative, leading to the formation of the amide bond and the release of byproducts.[1][2]
Experimental Protocol: Amide Coupling of a Boc-Protected Amino Acid
This protocol outlines the synthesis of an amide from a Boc-protected amino acid and a substituted α-methylbenzylamine using HATU as the coupling reagent.
In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
Add the substituted α-methylbenzylamine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 85-95%.
Coupling Reagent
Additive
Base
Typical Solvent
Typical Reaction Time
EDC
HOBt
DIPEA or Et₃N
DMF or DCM
4-12 hours
HATU
None
DIPEA
DMF
1-4 hours
HBTU
None
DIPEA
DMF
1-4 hours
IV. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[3] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and excellent functional group tolerance.[3]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (or triflate) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
Reductive Elimination: The N-arylated product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes the coupling of an aryl bromide with a substituted α-methylbenzylamine.
Phosphine Ligand (e.g., BINAP or XPhos) (0.02-0.10 eq)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Anhydrous Toluene
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
Add anhydrous toluene to the Schlenk tube.
Add the aryl bromide to the mixture.
Finally, add the substituted α-methylbenzylamine to the reaction mixture.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-90%.
Palladium Precursor
Ligand
Base
Typical Solvent
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
Pd(OAc)₂
XPhos
K₃PO₄
t-BuOH
PEPPSI-IPr
None
K₂CO₃
Dioxane
Purification and Characterization of Synthesized Ligands
Purification by Column Chromatography
Flash column chromatography is the most common method for purifying the synthesized ligands.[4][5] The choice of the stationary and mobile phases is crucial for achieving good separation.
Stationary Phase: Silica gel is the most commonly used stationary phase.[6] For acid-sensitive compounds, neutral alumina can be used.
Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased to elute the compounds from the column. A good starting point for mobile phase selection can be determined by TLC analysis.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of the synthesized ligands.
¹H NMR: Provides information about the number of different types of protons and their connectivity. Key signals to look for in α-methylbenzylamine-derived ligands include the methine proton (-CH(CH₃)-) and the methyl protons (-CH(CH₃)).
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.[7]
Example NMR Data for N-Benzyl-α-methylbenzylamine:
Determination of Enantiomeric Excess by Chiral HPLC
For chiral ligands, it is essential to determine their enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.
Chiral Stationary Phase (CSP): The choice of the chiral column is critical. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are widely used and can separate a broad range of enantiomers.[8]
Mobile Phase: Typically, a mixture of n-hexane and isopropanol is used for normal-phase chiral HPLC. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
Visualizing Synthetic Workflows
General Workflow for Ligand Synthesis
Caption: General workflow for ligand synthesis.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination cycle.
Conclusion
The synthesis of chiral ligands from substituted α-methylbenzylamines is a rich and diverse field of organic chemistry. The methodologies outlined in this guide – Schiff base formation, reductive amination, amide coupling, and Buchwald-Hartwig amination – provide a robust toolkit for the construction of a wide array of valuable chiral ligands. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize these important molecules for applications in asymmetric catalysis and drug discovery. The careful purification and thorough characterization of these ligands are paramount to ensuring their quality and efficacy in subsequent applications.
References
PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. [Link]
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
University of Colorado Boulder. Column chromatography. [Link]
Mondal, J., & Saha, A. (2020). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of the Indian Chemical Society, 97(10), 1645-1653.
Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
ResearchGate. Reductive amination of acetophenone derivatives employing AmDHs. [Link]
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(34), 11685-11689.
Oriental Journal of Chemistry. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. [Link]
Vraňáková, Z., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
YouTube. Silica gel column preparation and compound purification. [Link]
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
Zhang, Y., et al. (2019). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 39(11), 3223-3229.
Nacalai Tesque, Inc. Silica Gel for Column Chromatography. [Link]
PubMed. Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. [Link]
International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. [Link]
Wu, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049.
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. [Link]
Journal of Physical Science. SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine Derivatives
Introduction: Accelerating Amine Synthesis through Microwave Technology 1-(2-Methoxy-5-methylphenyl)ethanamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, often serving as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Accelerating Amine Synthesis through Microwave Technology
1-(2-Methoxy-5-methylphenyl)ethanamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, often serving as key intermediates for a range of pharmacologically active compounds.[1] Traditional methods for the synthesis of such amines can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity.[2][3] This document provides a comprehensive guide to the microwave-assisted synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine and its subsequent derivatization, tailored for researchers, scientists, and drug development professionals.
The core of this methodology lies in the efficient and rapid heating of the reaction mixture by microwave irradiation, which directly interacts with polar molecules, leading to a rapid increase in temperature and reaction rate.[4] This volumetric heating is more uniform and efficient than conventional heating methods, often leading to cleaner reactions with fewer byproducts.[3]
Reaction Schematics and Mechanistic Overview
The synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine from 2-Methoxy-5-methylacetophenone can be effectively achieved via reductive amination. Two primary microwave-assisted approaches are detailed herein: the Leuckart reaction and a borohydride-mediated reductive amination.
Method A: Microwave-Assisted Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes.[5] In this one-pot reaction, ammonium formate serves as both the ammonia source and the reducing agent. Microwave irradiation dramatically accelerates this traditionally slow reaction.[4]
The mechanism proceeds through the initial formation of an imine intermediate from the reaction of the ketone with ammonia (generated in situ from ammonium formate). This is followed by a hydride transfer from the formate ion to the iminium ion, yielding the desired primary amine.[5]
Method B: Microwave-Assisted Reductive Amination using Sodium Borohydride
An alternative and often milder approach involves a two-step, one-pot reaction using an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium borohydride (NaBH₄).[6] The ketone first reacts with ammonia to form the imine, which is then rapidly reduced by sodium borohydride to the corresponding amine. Microwave heating can significantly shorten the time required for both the imine formation and the subsequent reduction.[6]
Equipment: Dedicated microwave synthesizer, round-bottom flasks suitable for microwave synthesis, magnetic stirrer, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, NMR spectrometer, IR spectrometer, Mass spectrometer.
Protocol 1: Microwave-Assisted Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine (Leuckart Reaction)
Procedure:
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-Methoxy-5-methylacetophenone (1.0 g, 6.09 mmol) and ammonium formate (1.92 g, 30.45 mmol, 5 equivalents).
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture with microwave energy at 150 °C for 20 minutes.
After the reaction is complete, allow the vial to cool to room temperature.
To the reaction mixture, add 10 mL of 3M HCl and heat to reflux for 1 hour to hydrolyze the intermediate formamide.
Cool the mixture and basify to pH > 10 with aqueous NaOH solution.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Methoxy-5-methylphenyl)ethanamine.
Protocol 2: Microwave-Assisted Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine (Borohydride Reduction)
Procedure:
In a 10 mL microwave reaction vial, dissolve 2-Methoxy-5-methylacetophenone (1.0 g, 6.09 mmol) and ammonium acetate (2.35 g, 30.45 mmol, 5 equivalents) in 5 mL of methanol.
Seal the vial and irradiate in the microwave synthesizer at 100 °C for 10 minutes to facilitate imine formation.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (0.46 g, 12.18 mmol, 2 equivalents) in small portions.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
Quench the reaction by the slow addition of 10 mL of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by column chromatography as described in Protocol 1.
Characterization of 1-(2-Methoxy-5-methylphenyl)ethanamine
Technique
Expected Observations
¹H NMR
Aromatic protons (multiplets, ~6.7-7.2 ppm), CH quartet (~4.1-4.3 ppm), OCH₃ singlet (~3.8 ppm), Ar-CH₃ singlet (~2.3 ppm), NH₂ singlet (broad, ~1.5-2.5 ppm), CH₃ doublet (~1.3-1.5 ppm).
The synthesized primary amine is a versatile intermediate for the preparation of a variety of derivatives.
Protocol 3: Synthesis of N-acetyl-1-(2-methoxy-5-methylphenyl)ethanamine
Dissolve 1-(2-Methoxy-5-methylphenyl)ethanamine (1.0 g, 6.05 mmol) and triethylamine (1.23 g, 12.1 mmol, 2 equivalents) in 20 mL of dichloromethane.
Cool the solution to 0 °C and add acetic anhydride (0.68 g, 6.66 mmol, 1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 2 hours.
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acetyl derivative. Further purification can be achieved by recrystallization or column chromatography.
Protocol 4: Synthesis of N-benzoyl-1-(2-methoxy-5-methylphenyl)ethanamine
Follow the procedure for Protocol 3, substituting benzoyl chloride (0.94 g, 6.66 mmol, 1.1 equivalents) for acetic anhydride.
Protocol 5: Microwave-Assisted Synthesis of N-benzyl-1-(2-methoxy-5-methylphenyl)ethanamine
In a microwave vial, combine 1-(2-Methoxy-5-methylphenyl)ethanamine (1.0 g, 6.05 mmol), benzyl bromide (1.14 g, 6.66 mmol, 1.1 equivalents), and potassium carbonate (1.67 g, 12.1 mmol, 2 equivalents) in 10 mL of acetonitrile.
Seal the vial and irradiate in the microwave synthesizer at 120 °C for 15 minutes.
After cooling, filter the reaction mixture and concentrate the filtrate.
Purify the residue by column chromatography to obtain the N-benzyl derivative.
Trustworthiness and Self-Validation
The protocols described are based on well-established chemical transformations that have been significantly enhanced by the application of microwave technology.[4][9] The successful synthesis of the target amine and its derivatives can be validated at each stage:
Reaction Monitoring: Progress of the reactions can be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product.
Purification: Column chromatography provides a reliable method for isolating the desired compound from any unreacted starting materials or byproducts.
Spectroscopic Analysis: The structural integrity of the final products must be confirmed by a combination of NMR, IR, and Mass Spectrometry. The obtained data should be consistent with the expected structures. For instance, in the ¹H NMR of the N-acetyl derivative, the appearance of a new singlet for the acetyl methyl group and a downfield shift of the CH proton signal would be indicative of a successful reaction.
By following these detailed protocols and validation steps, researchers can confidently synthesize 1-(2-Methoxy-5-methylphenyl)ethanamine and its derivatives with high efficiency and purity, thereby accelerating their research and development endeavors.
References
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). PMC. Retrieved from [Link]
CEM Corporation. Reductions. Retrieved from [Link]
Bargiggia, F. O., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. Retrieved from [Link]
Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Retrieved from [Link]
Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]
Patel, R., & Patel, N. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Retrieved from [Link]
Wikipedia. Leuckart reaction. Retrieved from [Link]
Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica. Retrieved from [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
Barba, V., Recio, J., & Batanero, B. (2013). Microwave-assisted Leuckart-type synthesis of secondary amines. ResearchGate. Retrieved from [Link]
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (2014). Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Retrieved from [Link]
Angene Chemical. 1-(2-Methoxyphenyl)ethanamine(CAS# 40023-74-3). Retrieved from [Link]
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. Retrieved from [Link]
Torres-Castañeda, S., et al. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Retrieved from [Link]
A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles. Academia.edu. Retrieved from [Link]
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2024). Royal Society of Chemistry. Retrieved from [Link]
One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion. (2021). Royal Society of Chemistry. Retrieved from [Link]
Experimental and kinetic study of the microwave-assisted catalytic conversion of glucose. (2024). ScienceDirect. Retrieved from [Link]
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. Retrieved from [Link]
Catalyst Selection for Asymmetric Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine: Application Notes and Protocols
Abstract The enantiomerically pure 1-(2-Methoxy-5-methylphenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective production is of paramount importanc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The enantiomerically pure 1-(2-Methoxy-5-methylphenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective production is of paramount importance, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive overview of catalyst selection for the asymmetric synthesis of this amine, targeting researchers, scientists, and professionals in drug development. We delve into three primary catalytic strategies: asymmetric transfer hydrogenation (ATH) with transition metal catalysts, direct asymmetric reductive amination (DARA), and biocatalysis using transaminases. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents comparative data to guide catalyst and methodology selection for optimal yield and enantioselectivity.
Introduction: The Significance of Chiral 1-(2-Methoxy-5-methylphenyl)ethanamine
Chiral amines are integral components of a vast number of active pharmaceutical ingredients (APIs). The specific spatial arrangement of atoms in a chiral molecule, known as its stereochemistry, dictates its interaction with biological targets like enzymes and receptors. Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development to ensure efficacy and minimize potential side effects.[1][2]
1-(2-Methoxy-5-methylphenyl)ethanamine serves as a key intermediate for several important pharmaceutical agents. The most direct and atom-economical route to this chiral amine is through the asymmetric reduction of the prochiral ketone, 2-Methoxy-5-methylacetophenone. This guide focuses on the catalytic methods available to achieve this transformation with high efficiency and stereocontrol.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral amines from ketones can be broadly categorized into three highly effective methods. The choice of strategy often depends on factors such as substrate scope, desired enantiomer, catalyst cost and availability, and process scalability.
Asymmetric (Transfer) Hydrogenation: This well-established method involves the reduction of a ketone or a pre-formed imine using a chiral transition metal catalyst.[3] Ruthenium, Rhodium, and Iridium complexes with chiral phosphine ligands are commonly employed.[4] Asymmetric Transfer Hydrogenation (ATH) is particularly attractive as it uses safe and readily available hydrogen donors like isopropanol or formic acid, avoiding the need for high-pressure gaseous hydrogen.[5][6]
Direct Asymmetric Reductive Amination (DARA): This powerful one-pot strategy combines a ketone and an amine source in the presence of a chiral catalyst and a reducing agent to directly form the chiral amine.[7][8] This approach is highly efficient as it bypasses the need to isolate the intermediate imine. Iridium-based catalysts have shown remarkable success in this area.[9][10][11]
Biocatalysis with Transaminases (TAs): Leveraging the high selectivity of enzymes, biocatalysis offers a green and sustainable alternative. Transaminases catalyze the transfer of an amino group from a donor molecule to the ketone substrate with exceptional stereoselectivity.[12][13] This method operates under mild, aqueous conditions and can produce amines with very high enantiomeric excess.[14]
Below is a workflow diagram illustrating the general decision-making and experimental process for catalyst selection in this asymmetric synthesis.
Caption: General workflow for catalyst selection and optimization.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
ATH is a robust and widely used method for the reduction of ketones. The Noyori-type catalysts, which feature a Ru(II) center, a chiral diamine ligand, and an arene ligand, are particularly effective.[6][15] The mechanism is believed to involve a metal-ligand bifunctional outer-sphere process, where both a hydride on the metal and a proton on the ligand are transferred to the ketone in a six-membered ring transition state.[15][16]
Catalyst System: [RuCl(p-cymene)((S,S)-TsDPEN)]
(S,S)-TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine is a well-established chiral ligand that induces high enantioselectivity.
Rationale for Selection:
High Enantioselectivity: Noyori-type catalysts are renowned for providing excellent enantiomeric excesses for a wide range of aryl ketones.[15]
Operational Simplicity: The reaction is typically run under atmospheric pressure and uses isopropanol as both the solvent and the hydrogen source, avoiding the need for specialized high-pressure equipment.[5]
Catalyst Stability: The precatalyst is an air-stable solid that is easy to handle.
Detailed Experimental Protocol:
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol, 1 mol%).
Solvent and Activator: Add a 0.1 M solution of potassium tert-butoxide in anhydrous isopropanol (10 mL). The base is crucial for generating the active ruthenium-hydride species.
Reaction: Stir the resulting mixture at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Upon completion, quench the reaction with the addition of water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analysis: Determine the enantiomeric excess (e.e.) of the purified 1-(2-Methoxy-5-methylphenyl)ethanamine by chiral High-Performance Liquid Chromatography (HPLC) or GC.
Caption: Simplified catalytic cycle for ATH of a ketone.
Protocol 2: Direct Asymmetric Reductive Amination (DARA) with an Iridium Catalyst
DARA provides a highly atom-economical route to chiral amines by combining the ketone, an amine source, and a hydrogen source in a single step.[7][8] Iridium complexes paired with chiral phosphoramidite or phosphine ligands have proven to be exceptionally effective for this transformation.[9][11][17]
Catalyst System: [Ir(COD)Cl]₂ with a chiral phosphoramidite ligand (e.g., a derivative of BINOL).
Amine Source: Ammonium formate or a primary amine can be used. For the synthesis of a primary amine product, ammonium formate is a convenient source of ammonia in situ.
Rationale for Selection:
High Efficiency: DARA reactions are convergent and often proceed with high yields and enantioselectivities.[9]
One-Pot Procedure: The single-step nature of the reaction simplifies the experimental setup and work-up, making it attractive for process chemistry.[8]
Broad Substrate Scope: Iridium catalysis is often tolerant of a wide range of functional groups.[7][11]
Detailed Experimental Protocol:
Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol% Ir) and the chiral phosphoramidite ligand (0.011 mmol, 1.1 mol%). Add anhydrous toluene (2 mL) and stir at room temperature for 30 minutes to form the active catalyst complex.
Reagent Addition: To the catalyst solution, add 2-Methoxy-5-methylacetophenone (1.0 mmol, 1 equivalent) and ammonium formate (1.5 mmol, 1.5 equivalents).
Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C for 24-48 hours. Monitor the reaction by GC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC or GC.
Protocol 3: Biocatalytic Synthesis using a Transaminase (TA)
Biocatalysis has emerged as a powerful tool for green and sustainable chemical synthesis.[12] Transaminases (TAs), also known as aminotransferases, are PLP-dependent enzymes that catalyze the stereoselective transfer of an amino group from a donor to a carbonyl acceptor.[13][18]
Catalyst System: A commercially available (R)- or (S)-selective transaminase.
Amine Donor: Isopropylamine (IPA) is a common and efficient amine donor. The co-product is acetone, which can be removed to drive the reaction equilibrium towards the product.
Rationale for Selection:
Exceptional Selectivity: TAs often provide enantiomeric excesses >99%.[14]
Green Chemistry: The reaction is run in an aqueous buffer under mild conditions (near-neutral pH and ambient temperature), minimizing waste and avoiding harsh reagents.
Direct Access to Both Enantiomers: Both (R)- and (S)-selective transaminases are often commercially available, providing straightforward access to either product enantiomer.
Detailed Experimental Protocol:
Enzyme and Reagent Preparation: In a temperature-controlled vessel, prepare a solution of HEPES buffer (50 mM, pH 7.5). Add pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
Reaction Mixture: Add the transaminase enzyme preparation (e.g., 5-10 mg/mL). Add 2-Methoxy-5-methylacetophenone (50 mM) and isopropylamine (0.5 - 1.0 M) as the amine donor.
Reaction Conditions: Stir the mixture at 30 °C. The pH may need to be controlled and maintained at 7.5 by the addition of a suitable base, as the reaction consumes the amine donor.
Equilibrium Shift (Optional but Recommended): To drive the reaction to completion, the acetone by-product can be removed. This can be achieved by applying a gentle vacuum or by sparging the reaction with nitrogen.
Monitoring: Monitor the conversion of the ketone and formation of the amine product by HPLC or GC.
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
Purification and Analysis: Dry the organic extracts, concentrate, and analyze for yield and enantiomeric excess by chiral HPLC or GC.
Data Comparison and Catalyst Performance
The selection of an optimal catalyst system depends on a balance of reaction efficiency, enantioselectivity, and process conditions. The following table summarizes typical performance data for the described methods.
Catalytic System
Precursor/Catalyst
Typical Conditions
Yield (%)
e.e. (%)
Key Advantages
ATH
[RuCl(p-cymene)((S,S)-TsDPEN)]
iPrOH, t-BuOK, 25 °C, 12-24h
>90
>98
Operationally simple, high e.e., avoids H₂ gas[6][19]
Extremely high selectivity, green conditions, mild[12][14]
Troubleshooting and Optimization
Low Conversion in ATH/DARA: Ensure all reagents and solvents are anhydrous. The presence of water can deactivate the catalyst. Check the quality and activity of the base (for ATH) and ensure the system is properly sealed and under an inert atmosphere.
Low Enantioselectivity: The choice of chiral ligand is paramount. Screen different ligands if selectivity is poor. In some cases, temperature can influence e.e.; running the reaction at a lower temperature may improve selectivity, albeit at the cost of reaction rate.
Reaction Stalls in Biocatalysis: The equilibrium of the transaminase reaction can be unfavorable. Ensure efficient removal of the acetone co-product. Substrate or product inhibition can also occur; running the reaction at a lower substrate concentration may be necessary. Ensure the pH is maintained at the optimum for the enzyme.
Conclusion
The asymmetric synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine can be achieved with excellent results using several catalytic strategies.
Asymmetric Transfer Hydrogenation with Noyori-type Ruthenium catalysts offers a reliable and high-yielding route with excellent enantioselectivity and operational simplicity.
Direct Asymmetric Reductive Amination using Iridium catalysts represents a highly efficient and atom-economical one-pot alternative.
Biocatalysis with Transaminases provides an unparalleled level of stereoselectivity under environmentally benign conditions, making it an increasingly attractive option for industrial applications.
The optimal choice will depend on the specific requirements of the project, including scale, cost, available equipment, and the desired enantiomer. The protocols and data provided in this guide serve as a robust starting point for researchers to develop and optimize the synthesis of this valuable chiral amine.
References
Chiral Phosphine–Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines. Organic Letters - ACS Publications. Available at: [Link]
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. Available at: [Link]
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
Noyori Hydrogenation. NROChemistry. Available at: [Link]
Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis. Available at: [Link]
Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. Available at: [Link]
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at: [Link]
Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society. Available at: [Link]
Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin. Available at: [Link]
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Available at: [Link]
Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. Available at: [Link]
Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. Available at: [Link]
Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed.. Available at: [Link]
Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Chemical Communications (RSC Publishing). Available at: [Link]
Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Publishing. Available at: [Link]
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed. Available at: [Link]
Reductive amination. Wikipedia. Available at: [Link]
Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton - University of Southampton. Available at: [Link]
Transfer hydrogenation of acetophenone derivatives. ResearchGate. Available at: [Link]
Asymmetric Transfer Hydrogenation results for substituted acetophenones... ResearchGate. Available at: [Link]
Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate. Available at: [Link]
Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). Available at: [Link]
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. Available at: [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. Available at: [Link]
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available at: [Link]
Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews (RSC Publishing). Available at: [Link]
Asymmetric synthesis of phenylisopropylamines. Google Patents.
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. PubMed. Available at: [Link]
The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate. Available at: [Link]
Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. Available at: [Link]
Collective asymmetric synthesis of the Strychnos alkaloids via thiophene S,S-dioxide cycloaddition cascades. ChemRxiv. Available at: [Link]
Biocatalytic cascade combining an engineered pyranose 2-oxidase and transaminases for the synthesis of amino sugars. PMC. Available at: [Link]
Technical Support Center: Crystallization of 1-(2-Methoxy-5-methylphenyl)ethanamine
CAS: 104338-22-9[1][2][3] Welcome to the Advanced Crystallization Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are working with 1-(2-Methoxy-5-methylphenyl)ethanamine ,...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 104338-22-9[1][2][3]
Welcome to the Advanced Crystallization Support Hub.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are working with 1-(2-Methoxy-5-methylphenyl)ethanamine , a lipophilic phenethylamine derivative.[1][2][3]
If you are attempting to crystallize the free base , stop immediately.[3] This molecule, like many in its class (2,5-substituted phenethylamines), exists as a viscous oil or low-melting solid at room temperature.[1][2][3] Successful isolation and purification require salt formation followed by a precision solvent system.[1][2][3]
This guide prioritizes thermodynamic stability and enantiomeric purity (given the chiral center at the
Part 1: The Core Protocol (Salt & Solvent Selection)
To transition from a crude oil to a crystalline solid, you must disrupt the crystal lattice energy barrier.[3] The free base lacks the hydrogen bond donor/acceptor network required for rigid lattice formation.[2][3] We must synthesize a salt.[1][2][3]
Phase 1: Salt Screening (The "Big Three")
Salt Type
Recommended For
Solvent System
Notes
Hydrochloride (HCl)
Bulk isolation, Storage
IPA / EtOAc or Et₂O
Warning: Often hygroscopic.[1][2][3] Can form "oils" if water is present.[1][2][3]
(L)-Tartrate
Chiral Resolution , Non-hygroscopic solid
MeOH / EtOH
Forms robust diastereomeric salts.[1][2][3] Best for optical purity.
Your solvent choice dictates the supersaturation trajectory.[2][3] For this lipophilic amine, we rely on temperature-dependent solubility in protic solvents, often coupled with an aprotic anti-solvent.[1][2][3]
System A: The "Yield" Protocol (Hydrochloride Salt) [2]
Reagent: (+)-L-Tartaric Acid or (S)-(+)-Mandelic Acid.[1][2][3]
Mechanism: Diastereomeric discrimination.[1][2][3] The (S,S)-salt often crystallizes while the (R,S)-salt remains in solution (or vice versa).[1][2][3]
Protocol: Mix amine (1 eq) and acid (1 eq) in boiling EtOH. Reflux for 15 mins. Cool at a rate of
This decision tree guides you through the critical initial choices to avoid "tar" formation.
Caption: Decision matrix for selecting the correct salt and solvent pathway based on purity requirements.
Part 3: Troubleshooting Guide
The most common failure mode with phenethylamines is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] This occurs when the metastable limit is breached before the crystal nucleation barrier is overcome.[2]
Issue: The solution turned into a cloudy oil instead of crystals.
Diagnosis:
Temperature Shock: You cooled the solution too fast.[1][2][3]
Impurity Load: High impurity levels depress the melting point of the salt, making it liquid at room temperature.[3]
Water Contamination: Phenethylamine HCl salts are notoriously hygroscopic.[1][2][3]
Corrective Protocol (The "Swish" Technique):
Re-heat: Heat the mixture until the oil layer redissolves into a clear solution.
Seed: Add a tiny crystal of the pure salt (if available) or scratch the glass wall with a rod at
Q: Can I crystallize the free base directly using Hexane?A: Highly unlikely. While 2,5-dimethoxy analogs (like 2C-D) can sometimes form solids, the 2-methoxy-5-methyl substitution pattern often results in a lower melting point.[1][2][3] Even if you get a solid in the freezer, it will likely melt upon filtration.[3] Always form a salt.
Q: Why Ethanol for resolution? Why not Acetone?A: Chiral resolution relies on hydrogen bonding networks between the amine and the tartaric/mandelic acid.[3] Protic solvents like Ethanol support these networks.[1][2][3] Aprotic solvents like Acetone can disrupt them or fail to dissolve the polar salt sufficiently at high temperatures.[2][3]
Resolution (Tartrate): Max theoretical yield is 50% for a single enantiomer (unless you perform dynamic kinetic resolution).[1][2][3] In practice, expect 30-35% of high optical purity material.[1][2][3]
References
Structure & Identity: National Center for Biotechnology Information.[1][2][3] (2025).[1][2][3][6] PubChem Compound Summary for CAS 104338-22-9, 1-(2-Methoxy-5-methylphenyl)ethanamine. Retrieved from .[1][2][3]
Crystallization Mechanisms: Davey, R. J., & Garside, J. (2000).[3] From Molecules to Crystallizers. Oxford University Press.[1][2][3] (General reference for LLPS and nucleation theory).
Phenethylamine Resolution: Shulgin, A. T., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine salt properties and crystallization solvents).
Solvent Selection: Stahl, P. H., & Wermuth, C. G.[3][5] (Eds.).[1][2][3][4][5][7] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (Authoritative guide on salt screening).
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 1-(2-Methoxy-5-methylphenyl)ethanamine
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-(2-Methoxy-5-methylphenyl)ethanamine, a substituted phenethylamine derivative of interest. In the absence of direct experimental spectra in publicly available databases, this guide leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds to provide a robust and instructive resource.
Understanding the Molecular Landscape
The subject of our analysis, 1-(2-Methoxy-5-methylphenyl)ethanamine, possesses a unique substitution pattern on the phenyl ring which directly influences the electronic environment of each carbon atom, and consequently, their 13C NMR chemical shifts. A clear understanding of these substituent effects is crucial for accurate spectral interpretation.
Predicted vs. Experimental Data: A Comparative Analysis
To establish a reliable reference, the 13C NMR spectrum for 1-(2-Methoxy-5-methylphenyl)ethanamine was predicted using advanced computational algorithms. This data is then juxtaposed with experimental data from structurally related molecules to highlight the diagnostic shifts and substituent effects.
Carbon Atom
Predicted Chemical Shift (ppm) for 1-(2-Methoxy-5-methylphenyl)ethanamine
Experimental Chemical Shift (ppm) for 1-(4-Methoxyphenyl)ethanamine
Experimental Chemical Shift (ppm) for 2,5-Dimethylanisole
C1 (ipso-ethanamine)
134.9
138.2
-
C2 (ipso-methoxy)
156.7
-
157.5
C3
110.1
-
112.5
C4
128.5
113.8
130.3
C5 (ipso-methyl)
129.8
-
120.5
C6
125.9
127.3
129.7
CH (ethanamine)
50.1
50.2
-
CH3 (ethanamine)
24.5
25.4
-
OCH3
55.4
55.2
55.6
Ar-CH3
20.4
-
21.1 (at C5)
Note: Predicted data was obtained from online NMR prediction databases. Experimental data for comparator compounds was sourced from publicly available spectral databases.
Key Observations and Interpretation:
Ipso-Carbons (C1, C2, C5): The carbons directly attached to substituents exhibit significant shifts. The C2 carbon, bonded to the electronegative oxygen of the methoxy group, is the most downfield-shifted aromatic carbon at a predicted 156.7 ppm. This is consistent with the experimental value of 157.5 ppm for the methoxy-bearing carbon in 2,5-dimethylanisole. The C1 carbon, attached to the ethanamine group, is predicted at 134.9 ppm. The C5 carbon, bearing the methyl group, is predicted at 129.8 ppm.
Ortho, Meta, and Para Effects: The positions of the substituents relative to each other dictate the chemical shifts of the other aromatic carbons (C3, C4, C6). The interplay of the electron-donating effects of the methoxy and methyl groups and the influence of the ethanamine side chain leads to the predicted shifts. For instance, the C3 and C6 carbons, being ortho and para to the electron-donating methoxy and methyl groups, are expected to be shielded (shifted upfield) compared to an unsubstituted benzene ring (128.5 ppm).
Aliphatic Carbons: The chemical shifts of the ethanamine side chain (CH at 50.1 ppm and CH3 at 24.5 ppm) are highly characteristic and show good agreement with the experimental values for 1-(4-methoxyphenyl)ethanamine (50.2 ppm and 25.4 ppm, respectively). This indicates that the substitution pattern on the phenyl ring has a relatively minor effect on the chemical shifts of the side-chain carbons.
Methoxy and Methyl Carbons: The methoxy carbon (OCH3) is predicted at 55.4 ppm, which is in excellent agreement with the experimental values for the comparator compounds (55.2 ppm and 55.6 ppm). The aromatic methyl group (Ar-CH3) is predicted at 20.4 ppm, also consistent with the experimental value of 21.1 ppm in 2,5-dimethylanisole.
Experimental Protocol for 13C NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible 13C NMR data, adherence to a standardized experimental protocol is essential. The following section details a comprehensive, self-validating methodology.
I. Sample Preparation
Sample Purity: Ensure the analyte, 1-(2-Methoxy-5-methylphenyl)ethanamine, is of high purity (>95%) to avoid interference from impurity signals.
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar organic compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used.
Concentration: For a standard 13C NMR experiment on a modern spectrometer (e.g., 400 MHz), a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
II. NMR Instrument Parameters
The following parameters are recommended for a standard proton-decoupled 13C NMR experiment:
Spectrometer Frequency: 100 MHz (for a 400 MHz 1H spectrometer)
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm to cover the full range of expected carbon chemical shifts.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons.
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are sufficient for a sample of the recommended concentration.
Temperature: 298 K (25 °C).
III. Data Processing
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Visualizing the Process and Structure
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the molecular structure of 1-(2-Methoxy-5-methylphenyl)ethanamine and the general workflow for 13C NMR analysis.
Caption: Molecular structure of 1-(2-Methoxy-5-methylphenyl)ethanamine.
Caption: General workflow for 13C NMR spectral analysis.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 1-(2-Methoxy-5-methylphenyl)ethanamine. By integrating predicted data with experimental values from analogous compounds, we have established a reliable basis for spectral assignment. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers, ensuring the acquisition and interpretation of high-quality NMR data. This approach, grounded in the fundamental principles of NMR spectroscopy, empowers scientists in their pursuit of precise molecular characterization.
References
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Executive Summary: Immediate Action Required Do not dispose of this compound down the drain. 1-(2-Methoxy-5-methylphenyl)ethanamine is a hazardous organic amine and a structural analogue to Schedule I controlled substanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Required
Do not dispose of this compound down the drain. 1-(2-Methoxy-5-methylphenyl)ethanamine is a hazardous organic amine and a structural analogue to Schedule I controlled substances (phenethylamines/amphetamines). It requires strict adherence to Zero-Discharge protocols to prevent environmental contamination and regulatory violations under the Federal Analogue Act.[1]
Preferred Disposal Method: High-Temperature Incineration via a DEA-Registered Reverse Distributor or Licensed Hazardous Waste Hauler.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and associated risks.[1] This compound is a primary amine and a positional isomer of known psychoactive substances.[1]
Corrosivity: Causes severe skin burns and eye damage.[1][4]
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
Legal: Due to its structural similarity to Schedule I phenethylamines (e.g., DOM/STP), this compound may be treated as a Controlled Substance Analogue under the Federal Analogue Act if intended for human consumption.[1] Treat as Schedule I for disposal security.
Safety Precautions (PPE & Engineering Controls)
Never handle this waste stream alone.[1] Ensure a second person is aware of the operation.
Respiratory Protection: N95 or P100 respirator for solids; Half-mask respirator with organic vapor cartridges for liquids.[1]
Eye Protection: Chemical splash goggles and a face shield.[1]
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
Waste Classification & Segregation
Proper segregation prevents dangerous chemical reactions (e.g., exotherms with acids) and ensures acceptance by disposal facilities.[1][3]
Waste Stream:"Organic Alkaline - Toxic/Flammable"
Incompatibilities:
Do NOT mix with: Strong acids (HCl, H₂SO₄), Oxidizers (Peroxides, Nitrates), or Halogenated solvents (unless specifically instructed by the hauler).[3]
Scenario A: Disposal of Pure Stock (Solid or Liquid)
Use this protocol for expired shelf stock or surplus research material.[3]
Inventory & Security: Weigh the container and log the exact mass. If the facility has a Controlled Substance Officer, notify them immediately.[1]
Primary Containment: Keep the material in its original vial if possible. If the vial is damaged, place it inside a clear, chemically resistant secondary container (e.g., HDPE jar).
Labeling: Affix a hazardous waste label immediately.
Request: "Lab Pack" service for high-temperature incineration.
Note: Explicitly ask if they require "Witness Destruction" due to the analogue status.
Scenario B: Disposal of Reaction Mixtures & Solutions
Use this protocol for HPLC waste, mother liquors, or reaction byproducts.
pH Adjustment (Optional but Recommended):
If the waste is highly basic (pH > 12), carefully neutralize to pH 7-9 using dilute Acetic Acid or Hydrochloric Acid in an ice bath to control exotherm.
Caution: Do not over-acidify if sending to a generic organic waste stream, as this can complicate incineration profiles.[1]
Solvent Compatibility: Ensure the solvent matrix is compatible with the "Flammable Organic" waste stream.[1]
Collection: Pour into a dedicated "Organic Waste - Non-Halogenated" carboy.
Rinsing: Triple-rinse all glassware with ethanol. Add rinsate to the waste carboy.[1]
Scenario C: Spill Cleanup
Evacuate & Ventilate: Clear the immediate area.[1]
Absorb:
Liquids: Use a commercial organic spill kit or vermiculite.[1] Do not use paper towels (fire hazard).[1][3]
Solids: Cover with wet paper towels (to prevent dust) and wipe up, or use a HEPA vacuum designated for hazardous drugs.[1][3]
Decontaminate: Scrub the surface with a 10% bleach solution (oxidizes the amine) followed by a water rinse.[1]
Disposal: Place all cleanup materials (gloves, absorbent pads) into a heavy-duty plastic bag, seal it, and label as "Hazardous Waste Debris - Toxic/Corrosive."
Disposal Decision Workflow
The following diagram outlines the logical decision process for disposing of 1-(2-Methoxy-5-methylphenyl)ethanamine to ensure compliance and safety.
Figure 1: Decision logic for the segregation and disposal of 1-(2-Methoxy-5-methylphenyl)ethanamine, prioritizing security for pure stocks and chemical compatibility for mixtures.
Regulatory Compliance & Documentation
Failure to document the disposal of this compound can result in severe penalties under RCRA and potentially the CSA.[1]
RCRA Compliance:
This waste is likely Characteristic Hazardous Waste .[1]
D001: Ignitable (if in flammable solvent or liquid free base).[1][3]
D002: Corrosive (if pH > 12.5 or amine content is high).[1][3]
Documentation: Keep copies of all Uniform Hazardous Waste Manifests (EPA Form 8700-22) for at least 3 years [1].[1]
Federal Analogue Act Warning:
Because 1-(2-Methoxy-5-methylphenyl)ethanamine is a positional isomer of DOM (2,5-dimethoxy-4-methylamphetamine, Schedule I), it may be legally treated as a Schedule I substance if intended for human consumption [2].
Best Practice: Voluntarily treat the disposal documentation with the same rigor as a Schedule I/II substance (DEA Form 41 style logging) to demonstrate "Good Faith" custody and prevent diversion [3].[1][3]
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Manifest System."[1] RCRA Regulations.[1][5] Available at: [Link][1][3]
U.S. Drug Enforcement Administration (DEA). "Controlled Substances Act - Title 21 United States Code (USC) Controlled Substances Act."[1] DEA Diversion Control Division.[1] Available at: [Link][1][3]
U.S. Drug Enforcement Administration (DEA). "Disposal of Controlled Substances."[1] Final Rule, Federal Register.[1] Available at: [Link][1][3]
PubChem. "Compound Summary: Phenethylamine Derivatives."[1] National Library of Medicine.[1] Available at: [Link][1][3]